![molecular formula C10H11F3N2O2 B1446037 2,2,2-trifluoroethyl N-(4,6-dimethylpyridin-2-yl)carbamate CAS No. 1712667-66-7](/img/structure/B1446037.png)
2,2,2-trifluoroethyl N-(4,6-dimethylpyridin-2-yl)carbamate
Overview
Description
2,2,2-Trifluoroethyl N-(4,6-dimethylpyridin-2-yl)carbamate (TFEC) is an organic compound with a variety of applications in organic chemistry. It is a versatile reagent that is used in a wide range of reactions, including synthesis, purification, and analysis. TFEC is a useful reagent for the preparation of a variety of compounds, including pharmaceuticals, pesticides, and other organic compounds.
Scientific Research Applications
Surface Hydrophobicity Tuning in Polymer Chemistry
The compound is utilized in the synthesis of poly(fluoroacrylate)s with tunable surface hydrophobicity. This is achieved via radical copolymerization with other monomers, such as α-fluoroacrylate and trifluoromethyl acrylic acid . These polymers have potential applications as functional coatings due to their adjustable wettability and improved adhesion properties.
Optical Material Development
In photonics, the compound’s derivatives are valuable for creating materials with unique refractive indices. These materials are essential for optical waveguides, ophthalmic devices, and anti-reflective coatings for solar cells, displays, and contact lenses .
Synthesis of Bioactive Esters
The compound is used in synthesizing polyglycerol, sucrose, and steroid fatty acid esters, which exhibit antioxidative or antibacterial activities. It serves as a versatile acylation reagent in reactions like transesterification, amidation, and kinetic resolution of aliphatic amines .
Organic Synthesis
2,2,2-Trifluoroethyl N-(4,6-dimethylpyridin-2-yl)carbamate is a key intermediate in the synthesis of complex organic molecules. It is particularly useful in the preparation of 1-alkyl-2,2-difluorovinylboranes, which are important in various organic transformations .
properties
IUPAC Name |
2,2,2-trifluoroethyl N-(4,6-dimethylpyridin-2-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O2/c1-6-3-7(2)14-8(4-6)15-9(16)17-5-10(11,12)13/h3-4H,5H2,1-2H3,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQGEVBKZBCTCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)OCC(F)(F)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-(4,6-dimethylpyridin-2-yl)carbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.